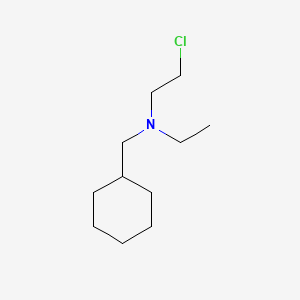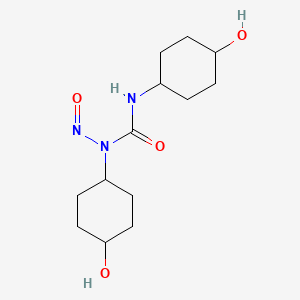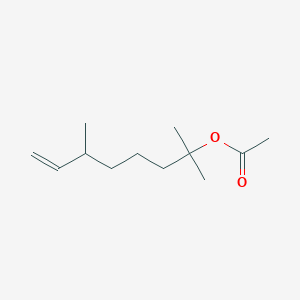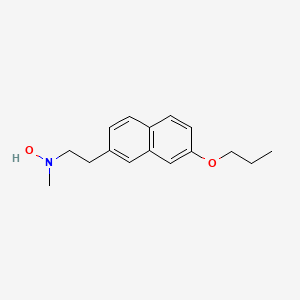
4,4'-Dihydroxybibenzyl
Descripción general
Descripción
4,4'-Dihydroxybibenzyl is a stilbenoid.
Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Molecular Biology
- The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), important for steroid hormone formation, is related to the molecular biology of compounds like 4,4'-Dihydroxybibenzyl. This enzyme is crucial in the oxidation and isomerization of Δ5-3β-hydroxysteroids into Δ4-ketosteroids (Simard, 2005).
- The study of enzyme catalysis, including enzymes that might interact with compounds like this compound, is crucial for understanding biochemical processes. The enzyme dihydrofolate reductase, for example, is studied for its role in catalyzing biochemical reactions (Benkovic & Hammes‐Schiffer, 2003).
Antioxidant Properties and Cellular Protection
- A new bisbibenzyl compound, closely related to this compound, demonstrated significant antioxidant activities and protective effects in keratinocytes against oxidative stress. This indicates the potential of this compound-related compounds in cellular protection and antioxidation (Warinhomhoun et al., 2021).
Biosynthesis and Pharmacological Effects
- The biosynthesis and utilization of tetrahydrobiopterin, an essential cofactor for enzymes, provide insights into the role of similar compounds. This understanding is crucial for the study of compounds like this compound, as it helps in comprehending its impact on biological processes and pathological states (Werner-Felmayer et al., 2002).
Agricultural and Industrial Applications
- The study of enzymes like acetohydroxy acid isomeroreductase, which are only present in plants and microorganisms, is relevant for understanding the role of this compound in agriculture. This enzyme is targeted for specific herbicides and fungicides, indicating the potential agricultural applications of related compounds (Dumas et al., 2001).
- The induced formation of compounds like dihydrophenanthrenes and bibenzyl in orchid rhizomes highlights the potential of this compound in plant biology and its response to environmental stressors (Gehlert & Kindl, 1991).
Biocatalysis and Chemical Production
- The enzymatic synthesis of chiral compounds, starting from simple dienes, involves enzymes that could potentially interact with this compound. This process is crucial for the production of pharmaceutical intermediates and fine chemicals (Wada et al., 2003).
Environmental Degradation and Bioremediation
- The enzymatic conversion of biphenyl to dihydroxybiphenyl by fungi, which is a model for mammalian metabolism of aromatics, is relevant for understanding the biodegradation potential of this compound (Abramowicz et al., 1990).
Direcciones Futuras
Mecanismo De Acción
Target of Action
4,4’-Dihydroxybibenzyl is a type of bibenzyl, a class of compounds that are steroidal ethane derivatives . These compounds resemble the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids .
Mode of Action
It’s known that different isomeric configurations of 4,4’-dihydroxybibenzyls have shown different anti-oestrogenic and fertility inhibiting efficacy in mice models . For instance, erythro-α-ethyl-α-methyl 4,4’-dihydroxybibenzyls is a potent pro-oestrogen .
Biochemical Pathways
4,4’-Dihydroxybibenzyl is a secondary metabolite produced by the flavonoid biosynthetic pathway . It’s a stress-triggered metabolite found in different classes of bryophytes (Bryophyta, Marchantiophyta, and Anthocerotophyta), which possess different subtypes of bibenzyls and dimeric bisbibenzyls .
Pharmacokinetics
The compound’s physicochemical properties, such as its heavy atoms, rings, aromatic rings, rotatable bonds, van der waals molecular volume, topological polar surface area, hydrogen bond donors and acceptors, logp, and molar refractivity, have been reported .
Result of Action
It’s known that bibenzyls and bisbybenzyls have significant biological activity, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . These activities have been studied on in-vitro and in-vivo models or on cell lines .
Action Environment
It’s known that the effects of isomerism on the potency of similar compounds have been investigated . For instance, dextro- and laevo-α,α’-dimethyl-4,4’-dihydroxybibenzyl have the same anti-oestrogenic and antifertility potencies in mice, but threo- and erythro-α-ethyl-α’-methyl-4,4’-dihydroxybibenzyl differ markedly in all properties examined .
Análisis Bioquímico
Biochemical Properties
4,4’-Dihydroxybibenzyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with estrogen receptors, acting as both a pro-oestrogen and an anti-oestrogen depending on its isomeric form . This dual activity is crucial in its antifertility and anticancer properties. Additionally, 4,4’-Dihydroxybibenzyl interacts with various enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
4,4’-Dihydroxybibenzyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to estrogen signaling . This compound can modulate gene expression, leading to changes in cellular metabolism and function. In cancer cells, 4,4’-Dihydroxybibenzyl has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of 4,4’-Dihydroxybibenzyl involves its binding interactions with estrogen receptors and other biomolecules. It can inhibit or activate enzymes, depending on its concentration and the specific cellular context . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dihydroxybibenzyl can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that 4,4’-Dihydroxybibenzyl can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability may decrease over time, leading to reduced efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of 4,4’-Dihydroxybibenzyl vary with different dosages in animal models. At low doses, it can act as a pro-oestrogen, promoting estrogenic activity . At higher doses, it exhibits anti-oestrogenic and antifertility effects . Toxic or adverse effects have been observed at very high doses, including liver toxicity and disruption of normal hormonal balance . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4,4’-Dihydroxybibenzyl is involved in several metabolic pathways, particularly those related to estrogen metabolism . It interacts with enzymes such as cytochrome P450s, influencing their activity and the overall metabolic flux . This compound can also affect metabolite levels, leading to changes in cellular metabolism and function . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
Within cells and tissues, 4,4’-Dihydroxybibenzyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it can be transported into the nucleus, where it interacts with estrogen receptors and other nuclear proteins . This distribution is essential for its biological activity and therapeutic effects.
Subcellular Localization
4,4’-Dihydroxybibenzyl exhibits specific subcellular localization, which is crucial for its activity and function . It can be directed to different compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus is essential for its interaction with nuclear receptors and modulation of gene expression . Understanding its subcellular localization helps in elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFNSYWAGGETFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022461 | |
| Record name | 4,4'-(1,2-Ethanediyl)bisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-84-2 | |
| Record name | 1,2-Bis(4-hydroxyphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dihydroxybibenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol,4'-ethylenedi- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(1,2-Ethanediyl)bisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,2-ETHANEDIYL)BISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OXU6S6XEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between 4,4'-dihydroxybibenzyl and trans-stilbene?
A1: this compound is a key metabolite of trans-stilbene, formed through intestinal bacterial reduction. [] This metabolic pathway highlights the role of gut microbiota in the biotransformation of compounds like trans-stilbene.
Q2: How does the structure of this compound relate to its biological activity, particularly as an anti-estrogenic compound?
A2: Research has explored the anti-estrogenic and antifertility properties of various this compound derivatives. [, , ] These studies investigated how modifications to the basic structure, such as the addition of basic ether groups, influenced biological activity. While some derivatives showed promising anti-estrogenic activity in specific assays, a clear structure-activity relationship remains to be fully elucidated.
Q3: Can you provide examples of how the structure of this compound derivatives was modified to explore anti-estrogenic activity?
A3: Researchers synthesized a series of α-methyl- and α,α'-dimethyl-stilbene and -bibenzyl compounds. These derivatives featured substitutions at the 4,4' positions with either a hydroxyl group, a methoxyl group, or a 2-(N,N-dialkylamino)ethoxy group. [] By comparing the activity of these different structures, scientists aimed to understand how specific modifications impacted anti-estrogenic effects.
Q4: How is this compound metabolized in different species?
A4: Studies in rabbits and rats revealed that this compound is further metabolized through hydroxylation and oxidative cleavage. [] In rabbits, the majority of metabolites are excreted in urine, while fecal excretion is predominant in rats. This species difference in metabolic fate emphasizes the importance of considering species-specific metabolism in research.
Q5: Beyond anti-estrogenic activity, have any other biological activities been reported for this compound or its derivatives?
A5: Recent research identified this compound alongside other compounds in the stems of Dendrobium officinale, a traditional Chinese medicinal plant. [] While this study primarily focused on structural characterization, it did note potent antioxidant activity for several isolated bibenzyl derivatives. This finding suggests further investigation into the potential therapeutic applications of these compounds beyond anti-estrogenic effects is warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)


![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)








